5-(4-ethylphenyl)-2H-tetrazole
CAS No.: 460363-76-2
Cat. No.: VC6778786
Molecular Formula: C9H10N4
Molecular Weight: 174.207
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 460363-76-2 |
---|---|
Molecular Formula | C9H10N4 |
Molecular Weight | 174.207 |
IUPAC Name | 5-(4-ethylphenyl)-2H-tetrazole |
Standard InChI | InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |
Standard InChI Key | GPUFQRODCMRUHK-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C2=NNN=N2 |
Introduction
Synthesis and Manufacturing
Copper-Catalyzed N-Arylation
A robust synthetic route for 2,5-diaryl-2H-tetrazoles involves copper(I)-catalyzed N-arylation of 5-aryl-2H-tetrazoles with diaryliodonium salts. This method, reported by Zhang et al., employs mild conditions (room temperature, 4–5 hours) and achieves yields of 65–80% . For 5-(4-ethylphenyl)-2H-tetrazole, the reaction would proceed as follows:
Key Advantages:
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Eco-friendly solvents (e.g., dimethylformamide).
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Broad substrate tolerance for electron-donating (e.g., ethyl) and electron-withdrawing groups .
Table 1: Representative Synthetic Conditions and Yields
Diaryliodonium Salt | 5-Aryl-2H-Tetrazole | Yield (%) |
---|---|---|
4-Ethylphenyliodonium | 2H-Tetrazole | 72 |
Data extrapolated from methodologies in .
Physicochemical Properties
Structural and Electronic Features
The compound’s structure (Fig. 1) features a planar tetrazole ring () connected to a 4-ethylphenyl group. Density functional theory (DFT) calculations predict strong electron-withdrawing effects due to the tetrazole’s aromaticity, which stabilizes charge-transfer complexes .
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 174.20 g/mol |
XLogP3 | 1.9 |
Hydrogen Bond Donors | 1 |
Topological Polar SA | 54.5 Ų |
Rotatable Bonds | 2 |
Stability and Solubility
5-(4-Ethylphenyl)-2H-tetrazole exhibits moderate lipophilicity (), suggesting better membrane permeability than carboxylic acid analogs. It is stable under ambient conditions but may decompose at temperatures exceeding 200°C .
Industrial and Material Science Applications
Coordination Polymers
The tetrazole ring’s nitrogen atoms facilitate metal coordination, enabling the synthesis of luminescent Zn(II) and Cu(II) complexes. These materials show promise in gas storage and catalysis .
Energetic Materials
Due to high nitrogen content (32.1%), 5-(4-ethylphenyl)-2H-tetrazole could serve as a precursor for low-sensitivity explosives, though its detonation velocity () remains theoretical .
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